Streptomycin sulfate

描述

Streptomycin sulfate is an antibiotic that belongs to the aminoglycoside class. It is primarily used to treat a variety of bacterial infections, including tuberculosis, pneumonia, and infections caused by Escherichia coli, influenza, and plague . This compound is known for its ability to inhibit bacterial protein synthesis, making it a potent antibacterial agent .

准备方法

Synthetic Routes and Reaction Conditions: Streptomycin sulfate is typically prepared through biological fermentation. The actinomycete Streptomyces griseus is used for its production . The fermentation process involves cultivating the microorganism in a nutrient-rich medium, followed by extraction and purification of the antibiotic.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using Streptomyces griseus. The fermentation broth is processed to extract and purify the antibiotic, which is then converted into its sulfate form for medical use .

化学反应分析

Potassium Iodate-Mediated Oxidation

Streptomycin sulfate reacts with potassium iodate (KIO₃) under acidic conditions to form a carboxylic acid derivative. This reaction involves:

- Mechanism : Oxidation of the methyl group in streptomycin to a -COOH group, followed by iodide (I⁻) oxidation to triiodide (I₃⁻), which absorbs at 353 nm .

- Kinetics :

Fenton-Like Reaction with Cu(II)/H₂O₂

In phosphate buffer (pH 7.4), streptomycin undergoes hydroxyl radical (HO- )-mediated degradation catalyzed by Cu(II) and H₂O₂:

Environmental Degradation

This compound degrades in non-sterile soil and water via microbial action:

- Primary degradates : Methylamine and CO₂ .

- Half-life : 2–3 weeks in soil (pH 6–8.1) .

- Adsorption : Increased immobilization in clay-rich soils (K_oc = 1,780 mL/g) .

pH-Dependent Stability

Aqueous decomposition follows pseudo-unimolecular kinetics across pH 1.5–9.2 :

| pH Range | Degradation Rate Constant (k, h⁻¹) |

|---|---|

| 1.5–3.0 | 0.012–0.025 |

| 4.0–7.0 | 0.005–0.008 |

| 8.0–9.2 | 0.015–0.030 |

Electrochemical Oxidation

At pH 7.0, streptomycin undergoes electrooxidation on modified electrodes (e.g., OB/SNPs/GO/SPE):

- Peak potential : +0.45 V (vs. Ag/AgCl) .

- Sensitivity : 2.625 × 10⁻¹ µA/µM (detection limit = 0.17 nM) .

Reactivity with Metal Ions

- Catalytic Interference : Fe²⁺, Mn²⁺, and Co²⁺ accelerate oxidation via radical pathways .

- Chelation : Forms stable complexes with Cu(II) (e.g., Cu₂(St)Cl₄) .

Structural Modifications

- Reduction : Sodium borohydride (NaBH₄) reduces streptomycin to dihydrostreptomycin .

- Acid Hydrolysis : Breaks glycosidic bonds at pH < 2, yielding streptidine and streptose derivatives .

Key Research Findings

- Oxidation Efficiency : Streptomycin’s oxidation by KIO₃ achieves 95% recovery in pharmaceutical formulations .

- Environmental Persistence : Adsorbs strongly to organic matter, reducing bioavailability but increasing soil retention .

- Thermal Stability : Lyophilized forms retain >90% potency for 24 months at 37°C .

科学研究应用

Antimicrobial Applications

Mechanism of Action:

Streptomycin sulfate functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of mRNA and ultimately leading to bacterial cell death .

Clinical Use:

- Tuberculosis Treatment: Streptomycin is a key component in the treatment of tuberculosis (TB). A study demonstrated that a dosage of 70 mg/kg significantly reduced lung bacterial counts in guinea pigs infected with Mycobacterium tuberculosis, saving the animals from acute TB-related death during the initial treatment phase .

- In Vitro Antimicrobial Susceptibility Testing: It is commonly used in susceptibility tests against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are crucial for determining effective dosages for treatment .

Niosomal Formulations:

Recent research has shown that encapsulating this compound in niosomes enhances its antimicrobial efficacy. Niosome-encapsulated streptomycin demonstrated significantly higher activity against bacterial strains compared to the free drug, with a notable reduction in cytotoxicity towards human cells .

| Formulation | MIC Reduction | Cytotoxicity |

|---|---|---|

| Free Streptomycin | Standard | Moderate |

| Niosome-Encapsulated | 4-8 fold decrease | Negligible |

Cancer Research Applications

This compound has emerged as a potential agent in cancer research due to its ability to down-regulate microRNA (miRNA) levels. Specifically, it inhibits miR-21, which is often overexpressed in various cancers and linked to tumor proliferation and metastasis .

Case Study:

In studies involving MCF-7 breast cancer cells, this compound effectively reduced cell growth by targeting pre-miRNA and blocking Dicer enzyme function, crucial for miRNA maturation .

Cell Culture and Molecular Biology

This compound is frequently employed as a selective agent in cell culture applications to prevent bacterial contamination. Recommended concentrations vary based on application:

Safety and Toxicity Studies

While this compound is effective against various pathogens, its use is not without risks. Studies have indicated potential neurotoxicity associated with high doses or prolonged use. Research involving animal models has shown that while initial treatments are effective, prolonged exposure can lead to diminished efficacy and potential resistance development .

Regulatory Aspects

This compound has undergone extensive evaluation for safety and efficacy by regulatory agencies. Chronic feeding studies in rats indicated that it does not have carcinogenic potential, reinforcing its safety profile when used appropriately .

作用机制

Streptomycin sulfate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S subunit of bacterial ribosomes, preventing the formation of the initiation complex and causing misreading of mRNA . This leads to the eventual death of the bacteria. The primary molecular target is the 16S rRNA within the 30S ribosomal subunit .

相似化合物的比较

- Gentamycin

- Neomycin

- Kanamycin

- Tobramycin

Comparison: Streptomycin sulfate is unique among aminoglycosides due to its specific binding to the 30S ribosomal subunit and its effectiveness against a broad range of bacterial infections . While other aminoglycosides like gentamycin and neomycin also inhibit protein synthesis, this compound is particularly noted for its use in treating tuberculosis .

属性

CAS 编号 |

3810-74-0 |

|---|---|

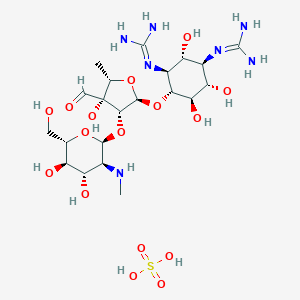

分子式 |

C42H84N14O36S3 |

分子量 |

1457.4 g/mol |

IUPAC 名称 |

2-[3-(diaminomethylideneamino)-4-[(4R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid |

InChI |

InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,21-;;;/m11.../s1 |

InChI 键 |

QTENRWWVYAAPBI-IFPDLGKRSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

手性 SMILES |

CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

规范 SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

沸点 |

872.9∓75.0°C at 760 mmHg |

颜色/形态 |

Hygroscopic powder |

熔点 |

MW: 1457.383. Powder. MP: aproximately 230 °C /Streptomycin sulfate; 3810-74-0/ |

Key on ui other cas no. |

3810-74-0 |

物理描述 |

Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor. |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

相关CAS编号 |

3810-74-0 (sulfate (2:3) salt) |

溶解度 |

greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992) |

同义词 |

Estreptomicina CEPA Estreptomicina Clariana Estreptomicina Normon Strepto Fatol Strepto Hefa Strepto-Fatol Strepto-Hefa Streptomycin Streptomycin Grünenthal Streptomycin Sulfate Streptomycin Sulfate (2:3) Salt Streptomycin Sulphate Streptomycine Panpharma |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does streptomycin sulfate exert its antibacterial effect?

A1: this compound acts by binding to the bacterial 30S ribosomal subunit, interfering with protein synthesis. [, , , ] This disrupts the reading of messenger RNA, leading to the production of non-functional proteins and ultimately bacterial cell death. [, ]

Q2: Are there any specific bacterial species known for exhibiting resistance to this compound?

A2: Yes, the emergence of streptomycin-resistant (Strr) strains of Erwinia amylovora, the causative agent of fire blight disease, has been reported. [, ] These strains, identified in California pear orchards, exhibit resistance to high levels of this compound. []

Q3: How does the presence of this compound influence the behavior of Bacillus subtilis ATCC21332?

A3: Research suggests that exposure to sub-inhibitory concentrations of this compound (specifically 0.01 MIC) can induce Bacillus subtilis ATCC21332 to increase the secretion of extracellular proteins. [] This response is thought to be a stress reaction triggered by the presence of the antibiotic. []

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. Further resources may be necessary to obtain this information.

Q5: Has any research explored the compatibility of this compound with different materials or under varying conditions?

A5: Research has shown that streptomycin calcium chloride complex exhibits incompatibility with phosphate buffers when used in bull semen diluents. [] This highlights the importance of considering material compatibility during the formulation of this compound for various applications.

Q6: What is known about the stability of this compound in different formulations or storage conditions?

A6: One study investigated the discoloration of this compound injection (500,000 u/2 ml) under various temperatures and with different stabilizing agents. [] The findings revealed that the discoloration followed a complex kinetic pattern and was influenced by temperature. [] This information could be valuable for optimizing storage conditions and formulation strategies to enhance the stability of this compound injections.

Q7: Have any strategies been explored to improve the delivery of this compound to specific targets?

A7: Yes, researchers have investigated the use of liposome encapsulation to enhance the delivery of this compound to the liver, spleen, and lungs in mice infected with Salmonella enteritidis. [] This approach resulted in higher drug concentrations in these organs compared to administration of free this compound. []

Q8: What analytical techniques have been employed to quantify this compound?

A8: Several analytical methods have been utilized for the determination of this compound, including:

- High Performance Liquid Chromatography (HPLC): Proven effective in various studies for both direct analysis [, ] and after derivatization. []

- Ultraviolet-Visible (UV-Vis) Spectrophotometry: Employed for quantifying this compound, often utilizing specific reactions like the maltol reaction. [, ]

- Turbidimetric Methods: Based on the turbidity induced by bacterial growth inhibition, this method has been used for this compound quantification. []

- Single Sweep Oscillopolarography: Explored as a sensitive electrochemical method for this compound determination. []

- Thin Layer Chromatography (TLC) Bioautography: Used for both qualitative and quantitative analysis of this compound, with the immersion method proving to be more sensitive than the contact method. []

Q9: What is the role of the bacterial endotoxin test in ensuring the quality of this compound for injection?

A9: The bacterial endotoxin test, using amebocyte lysate, has been successfully employed to monitor pyrogen contamination in this compound for injection. [, ] This method offers a reliable alternative to the rabbit pyrogen test and ensures the safety of the injectable formulation. [, ]

Q10: What are the potential toxicological effects of this compound?

A10: Research has revealed that this compound can exert toxic effects on the animal nervous system. [] Studies on guinea pigs and rats demonstrated that prolonged exposure to high doses of this compound led to vestibular dysfunction and hearing loss. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。